Geranyl phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Geranyl phosphate is an organic compound that plays a crucial role in the biosynthesis of terpenes and terpenoids. It is a key intermediate in the isoprenoid biosynthesis pathway, which is responsible for the production of a wide variety of biologically important molecules. This compound is a monoterpene precursor and is involved in the formation of essential oils, vitamins, and other natural products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Geranyl phosphate can be synthesized through the phosphorylation of geraniol, a naturally occurring monoterpenoid alcohol. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphorus trichloride in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods: In industrial settings, this compound is produced through biotechnological methods involving genetically engineered microorganisms. For example, the oleaginous yeast Yarrowia lipolytica has been engineered to produce this compound by overexpressing specific genes involved in the isoprenoid biosynthesis pathway . This method offers a sustainable and efficient way to produce this compound on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions: Geranyl phosphate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form geranyl pyrophosphate, which is a key intermediate in the biosynthesis of other terpenoids.

Reduction: Reduction of this compound can lead to the formation of geraniol.

Substitution: this compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Geranyl pyrophosphate: Formed through oxidation.

Geraniol: Formed through reduction.

Various derivatives: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Biochemical Role and Synthesis

Geranyl phosphate serves as a precursor in the synthesis of various terpenoids and is involved in the production of essential compounds such as geranyl pyrophosphate. It plays a crucial role in the biosynthesis of monoterpenes, which are vital for plant metabolism and secondary metabolite production. The enzymatic activity associated with this compound synthesis has been characterized in several studies, indicating its importance in both plant physiology and potential industrial applications.

Table 1: Enzymatic Activity Related to this compound

| Enzyme Type | Source Organism | Reaction Type | Product |

|---|---|---|---|

| This compound synthase | Salvia officinalis | Condensation of dimethylallyl phosphate and isopentenyl phosphate | Geranyl pyrophosphate |

| Farnesyl diphosphate synthase | Lithospermum erythrorhizon | Conversion of isopentenyl pyrophosphate and dimethylallyl pyrophosphate | Farnesyl pyrophosphate |

Medical Applications

This compound has garnered attention for its potential therapeutic applications, particularly due to its antimicrobial and anti-inflammatory properties. Research indicates that this compound ammonium salt exhibits efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Additionally, its anti-inflammatory capabilities suggest potential uses in treating conditions such as arthritis and inflammatory bowel disease.

Case Study: Antimicrobial Efficacy

A study evaluated the antibacterial activity of this compound against MRSA and E. coli. The results showed a significant reduction in bacterial viability, highlighting its potential as an antibacterial agent in medical formulations .

Agricultural Applications

In agriculture, this compound plays a role in enhancing plant growth and resistance to pathogens. Its involvement in the biosynthesis of monoterpenes contributes to the plant's defense mechanisms against herbivores and pathogens. The application of this compound in crop management could lead to increased yields and reduced reliance on chemical pesticides.

Table 2: Agricultural Benefits of this compound

| Benefit | Description |

|---|---|

| Enhanced Plant Growth | Promotes the synthesis of growth-regulating compounds |

| Pathogen Resistance | Increases production of defensive terpenoids |

| Reduced Pesticide Use | Natural alternative to synthetic pesticides |

Food Technology Applications

This compound also finds applications in food technology, particularly in flavor enhancement. Its derivatives are utilized to create natural flavors in food products, contributing to aroma profiles that appeal to consumers.

Case Study: Flavor Profile Enhancement

Research demonstrated that incorporating this compound derivatives into food formulations improved flavor stability and consumer acceptance during sensory evaluations .

Future Research Directions

Ongoing research is focused on optimizing the enzymatic pathways involving this compound for industrial applications, including biofuel production and synthetic biology approaches to produce high-value terpenoids. The exploration of genetic modifications to enhance the yield of this compound in microbial systems presents a promising avenue for future studies.

Wirkmechanismus

Geranyl phosphate exerts its effects by participating in the isoprenoid biosynthesis pathway. It acts as a substrate for enzymes such as geranyl diphosphate synthase, which catalyzes the formation of geranyl diphosphate. This compound is then further converted into various terpenoids and other biologically active molecules. The molecular targets and pathways involved include the mevalonate pathway and the methylerythritol phosphate pathway .

Vergleich Mit ähnlichen Verbindungen

Geranyl diphosphate: A closely related compound that serves as a precursor for many terpenoids.

Farnesyl diphosphate: Another intermediate in the isoprenoid biosynthesis pathway, leading to the formation of sesquiterpenes.

Geranylgeranyl diphosphate: A precursor for diterpenes and other higher terpenoids.

Uniqueness: Geranyl phosphate is unique in its role as a monoterpene precursor, making it essential for the biosynthesis of a wide range of natural products. Its ability to undergo various chemical reactions and its involvement in multiple biosynthetic pathways highlight its versatility and importance in both biological and industrial contexts .

Biologische Aktivität

Geranyl phosphate, a key intermediate in the isoprenoid biosynthetic pathway, plays a significant role in various biological processes, including cell signaling and the synthesis of essential biomolecules. This article delves into the biological activity of this compound, exploring its synthesis, functional roles, and implications in health and disease.

1. Overview of this compound

This compound is derived from geranyl diphosphate (GPP), which is synthesized through the condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl pyrophosphate (IPP). GPP serves as a precursor for monoterpenes and other important compounds in plants and microorganisms. The enzyme geranyl pyrophosphate synthase (GPPS) catalyzes this reaction, highlighting its importance in the metabolic pathways that produce terpenoids, which are crucial for plant growth and defense mechanisms.

2. Synthesis of this compound

The synthesis of this compound occurs primarily in the leaf epidermal glands of plants. Studies have shown that cell-free extracts from sage leaves can convert DMAPP and IPP into a mixture of GPP and other isoprenoid compounds. The enzymatic activity is localized in the soluble fraction of the leaf extracts, emphasizing the significance of GPPS in monoterpene biosynthesis .

Table 1: Enzymatic Activity of Geranyl Pyrophosphate Synthase

| Substrate | Product(s) Produced | Source |

|---|---|---|

| Dimethylallyl pyrophosphate + Isopentenyl pyrophosphate | Geranyl pyrophosphate, Farnesyl pyrophosphate | Sage (Salvia officinalis) |

| Dimethylallyl pyrophosphate + Isopentenyl pyrophosphate | Geranylgeranyl pyrophosphate | Mint species |

3. Biological Functions

This compound's biological activity extends beyond its role as a precursor for terpenoids. It is involved in:

- Protein Prenylation : GPP contributes to the post-translational modification of proteins through prenylation, which facilitates their membrane association and functionality. This process is crucial for the activity of small GTPases that regulate various cellular functions, including growth and survival .

- Cell Signaling : The geranylation process has been linked to cell signaling pathways that influence cell proliferation and differentiation. Inhibitors targeting enzymes involved in geranylgeranylation have shown potential in cancer therapies due to their ability to disrupt these signaling pathways .

4. Case Studies and Research Findings

Recent studies have highlighted the implications of targeting geranylgeranyl diphosphate synthase (GGDPS) as a therapeutic strategy:

- Inhibition Studies : Research indicates that inhibitors like alendronate can effectively block GGDPS, leading to decreased levels of geranylgeranylated proteins. This has been associated with anti-proliferative effects in cancer cells .

- Clinical Applications : The use of nitrogen-containing bisphosphonates has shown promise in treating bone-related diseases by inhibiting isoprenoid biosynthesis, thus affecting protein prenylation and subsequent cellular functions .

5. Conclusion

This compound plays a pivotal role in various biological processes through its involvement in isoprenoid biosynthesis and protein prenylation. Understanding its biological activity not only sheds light on fundamental biochemical pathways but also opens avenues for therapeutic interventions targeting diseases linked to dysregulated protein prenylation.

Eigenschaften

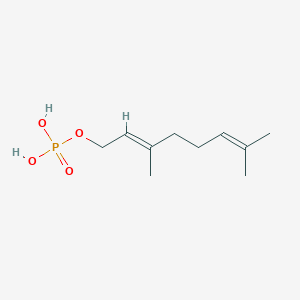

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O4P/c1-9(2)5-4-6-10(3)7-8-14-15(11,12)13/h5,7H,4,6,8H2,1-3H3,(H2,11,12,13)/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOWJDCTFSWUMJ-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOP(=O)(O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COP(=O)(O)O)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.